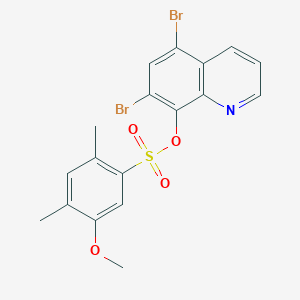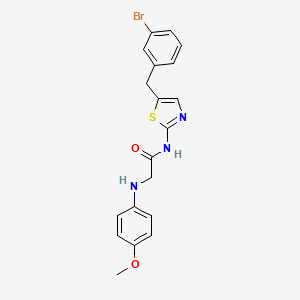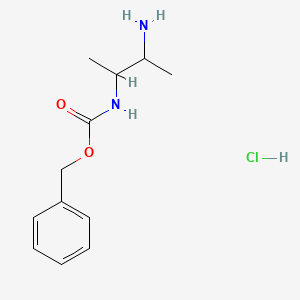![molecular formula C19H14N4OS B2367854 (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide CAS No. 1706484-66-3](/img/structure/B2367854.png)
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.
Scientific Research Applications
Insecticidal Potential
A study by Soliman et al. (2020) explored the synthesis of heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, which includes structures analogous to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide. These compounds demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in agricultural pest control Soliman et al., 2020.
Synthesis and Reactivity
Rozentsveig et al. (2013) presented a method for synthesizing N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, which are structurally related to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide. This study contributes to the understanding of the synthesis and potential reactivity of such compounds Rozentsveig et al., 2013.
Potential in Cancer Treatment
Ding et al. (2012) investigated compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide, for their cytotoxicity against human cancer cell lines. One compound in particular showed promise as an inhibitor against the MDA-MB-231 cell line, indicating potential therapeutic applications in cancer treatment Ding et al., 2012.
Antifungal Applications
Göktaş et al. (2014) synthesized new imidazo[1,2-a]pyridines, which are structurally related to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide, and evaluated them for antifungal activity. The compounds demonstrated moderate antifungal activity, suggesting potential applications in addressing fungal infections Göktaş et al., 2014.
Tubulin Polymerization Inhibition for Cancer Treatment
Kamal et al. (2014) explored 2-anilinopyridine-3-acrylamides, related to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide, as tubulin polymerization inhibitors. These compounds showed cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents Kamal et al., 2014.
Potential as Antiulcer Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines, structurally akin to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide, as potential antiulcer agents. While these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties, suggesting potential applications in treating ulcers Starrett et al., 1989.
properties
IUPAC Name |
(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(8-7-14-4-3-9-20-12-14)21-16-6-2-1-5-15(16)17-13-23-10-11-25-19(23)22-17/h1-13H,(H,21,24)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFFZSEUPZLDR-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C=CC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)/C=C/C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)



![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)

![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)

